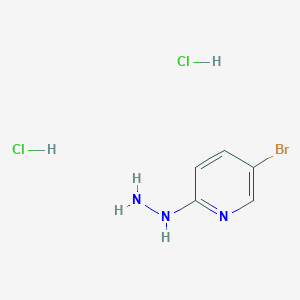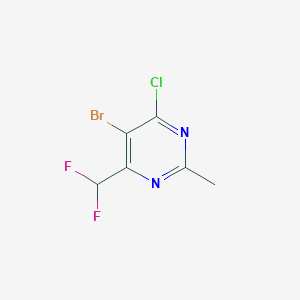
5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine: is a chemical compound with the molecular formula C6H4BrClF2N2 and a molecular weight of 243.44 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. It is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the pyrimidine ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination and chlorination of 6-(difluoromethyl)-2-methylpyrimidine under controlled conditions . The reaction conditions often require the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions to ensure selective substitution at the desired positions on the pyrimidine ring .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors and precise control systems to maintain reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Oxidation and Reduction Reactions: The difluoromethyl group can participate in oxidation or reduction reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed:
Substituted Pyrimidines: Products with various functional groups replacing the halogens.
Oxidized or Reduced Derivatives: Compounds with modified difluoromethyl groups.
Scientific Research Applications
Chemistry:
5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound can be used to study the effects of halogenated pyrimidines on cellular processes and enzyme activities .
Medicine:
The compound serves as an intermediate in the synthesis of antiviral and anticancer agents, contributing to the development of new therapeutic drugs .
Industry:
In the industrial sector, it is utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymer additives .
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to the modulation of biochemical pathways . The exact pathways and targets depend on the specific application and the nature of the derivatives formed from this compound .
Comparison with Similar Compounds
- 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
- 5-Bromo-4-chloro-2-methylpyrimidine
- 5-Bromo-4-chloro-6-(methyl)pyrimidine
Comparison:
Compared to its analogs, 5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable intermediate in the synthesis of specialized compounds .
Properties
Molecular Formula |
C6H4BrClF2N2 |
|---|---|
Molecular Weight |
257.46 g/mol |
IUPAC Name |
5-bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine |
InChI |
InChI=1S/C6H4BrClF2N2/c1-2-11-4(6(9)10)3(7)5(8)12-2/h6H,1H3 |
InChI Key |
DYEOYLFMLZQGJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


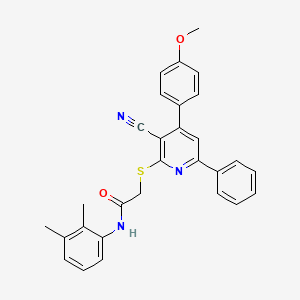
![2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11775876.png)
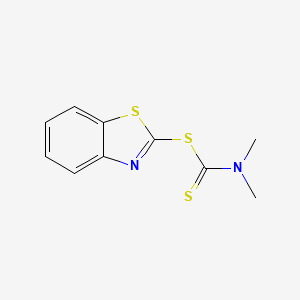

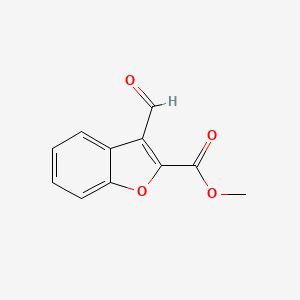
![2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11775892.png)
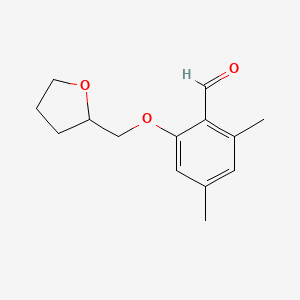
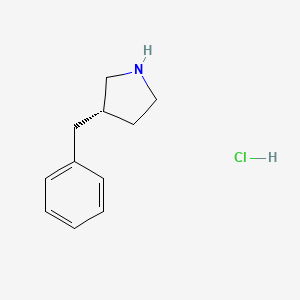
![4-Bromo-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11775908.png)
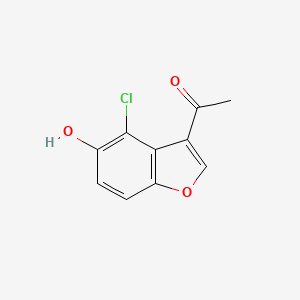
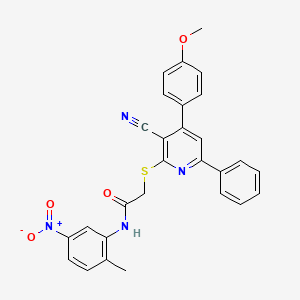
![tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B11775920.png)

